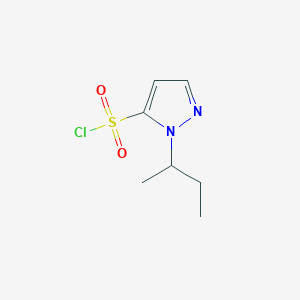![molecular formula C23H19ClFN5O B2397646 N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide CAS No. 1251548-33-0](/img/structure/B2397646.png)
N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H19ClFN5O and its molecular weight is 435.89. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Studies
The study by Hvenegaard et al. (2012) explores the metabolism of Lu AA21004, a compound structurally related to the given chemical name, focusing on its oxidative metabolism via cytochrome P450 enzymes in human liver microsomes. This research highlights the enzymatic pathways involved in metabolizing novel antidepressants, providing insights into drug design and development processes (Hvenegaard et al., 2012).
Synthetic Routes and Chemical Transformations
Several studies have focused on synthesizing derivatives of piperidine and exploring their biological activities. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase activity. This research contributes to the development of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Miyamoto et al. (1987) reported the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, demonstrating their antibacterial properties. This work underlines the importance of such derivatives in developing new antibacterial agents (Miyamoto et al., 1987).
Biological Activities and Therapeutic Potentials
Research on benzamide derivatives, such as the study by Sonda et al. (2004), investigates the effects of these compounds on gastrointestinal motility, identifying their potential as prokinetic agents with reduced side effects. This research opens pathways for developing novel treatments for gastrointestinal disorders (Sonda et al., 2004).
Ajani et al. (2013) synthesized N,N-diethylamide bearing sulfonamides, demonstrating their marked potency as antibacterial agents. This work contributes to the ongoing search for new and effective antibacterial compounds (Ajani et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dopamine receptors .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly dopamine receptors, leading to changes in cellular signaling .
Pharmacokinetics
It is soluble in dmso , which could potentially impact its bioavailability.
Action Environment
It is known to be stable at 4°c , which suggests that temperature could be a factor in its stability.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c1-15-14-19(6-7-20(15)25)30-22(17-9-11-26-12-10-17)21(28-29-30)23(31)27-13-8-16-2-4-18(24)5-3-16/h2-7,9-12,14H,8,13H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSWMDFWQZYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)

![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)



![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)


